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The treatment of Gaucher disease, a lysosomal storage disorder, was revolutionized by the

advent of enzyme replacement therapy (ERT). The first ERT, alglucerase (Ceredase®), was a

placenta-derived glucocerebrosidase. It was later succeeded by imiglucerase (Cerezyme®), a

recombinant form of the enzyme produced in Chinese hamster ovary cells.[1] This guide

provides a detailed comparison of the efficacy of these two treatments based on pivotal

historical studies that directly compared them.

Pivotal Comparative Study Protocol
The primary evidence for the comparable efficacy of imiglucerase and alglucerase comes

from a double-blind, randomized, parallel-group clinical trial.[2] This study was instrumental in

the approval and subsequent adoption of imiglucerase as the standard of care.

Study Design:

Objective: To compare the safety and efficacy of alglucerase and imiglucerase in patients

with Type 1 Gaucher disease.[2]

Patient Population: The trial enrolled 30 patients with Type 1 Gaucher disease, including

both children and adults.[2] Patients were randomly assigned to one of two treatment

groups, with 15 patients receiving imiglucerase and 15 receiving alglucerase.[2]

Intervention: Both enzymes were administered intravenously at a dose of 60 U/kg body

weight every two weeks for a duration of 9 months.[2]
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Primary Outcome Measures: The key efficacy endpoints monitored included:

Hematological parameters: Hemoglobin concentration and platelet counts.[2]

Visceral parameters: Liver and spleen volumes, assessed at baseline and after 6 and 9

months.[2]

Biomarkers: Serum acid phosphatase and angiotensin-converting enzyme activities.[2]

Safety and Immunogenicity: The formation of IgG antibodies against either enzyme was

monitored every 3 months.[2]

Patient Screening and Randomization

Treatment Arms (9 Months)

Efficacy and Safety Assessment

30 Patients with Type 1 Gaucher Disease

Randomization (1:1)

Imiglucerase (n=15)
60 U/kg every 2 weeks

Alglucerase (n=15)
60 U/kg every 2 weeks

Primary Endpoints Assessed:
- Hemoglobin & Platelets
- Liver & Spleen Volume

- Biomarkers
- Antibody Formation

Data Collection
(Baseline, 6 & 9 Months)

Data Collection
(Baseline, 6 & 9 Months)
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Diagram 1: Experimental workflow of the pivotal comparative trial.

Quantitative Data Summary
The pivotal study found no statistically significant differences in the rates or extent of

improvement in the key efficacy parameters between the imiglucerase and alglucerase

treatment groups.[2] The results demonstrated the therapeutic similarity of the two enzymes.

Table 1: Comparison of Hematological Parameters at 6 Months

Parameter Imiglucerase (n=15) Alglucerase (n=15)

Mean Hemoglobin Change +1.90 g/dL +1.60 g/dL

Mean Platelet Count Change +22.7 x 10³/mm³ +15.8 x 10³/mm³

Data sourced from a 6-month pivotal trial.[3]

Table 2: Comparison of Visceral and Biomarker Parameters at 9 Months

Parameter Imiglucerase (n=15) Alglucerase (n=15)

Mean Spleen Volume

Reduction
47.1% ± 13.7% 42.2% ± 6.9%

Mean Liver Volume Reduction 21.4% ± 10.8% 16.4% ± 8.8%

Data sourced from a 9-month comparative trial.[1]

Mechanism of Action in Gaucher Disease
Both alglucerase and imiglucerase function by the same mechanism. They are forms of the

enzyme β-glucocerebrosidase, which is deficient in individuals with Gaucher disease. The

administered enzyme is taken up by macrophages, the cells where the substrate

glucocerebroside accumulates, thereby correcting the underlying enzymatic deficiency.
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Diagram 2: Mechanism of enzyme replacement therapy in Gaucher disease.

Safety and Immunogenicity
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The safety profiles of both alglucerase and imiglucerase were found to be excellent, with most

adverse events being mild and transient.[4] In the pivotal comparative study, the incidence of

IgG antibody formation was noted to be higher in the alglucerase group (40%) compared to the

imiglucerase group (20%).[2] However, these antibodies were generally non-neutralizing, and

no major immunologic adverse events were reported in either group, nor was there an

apparent impact on the therapeutic response.[1][2]

Conclusion
Historical studies, primarily the pivotal double-blind, randomized trial, concluded that

imiglucerase and alglucerase have comparable efficacy and safety profiles for the treatment of

Type 1 Gaucher disease.[2] Both treatments led to significant improvements in hematological

and visceral parameters.[4] The primary advantages of imiglucerase over alglucerase were its

recombinant origin, which ensured a theoretically unlimited supply and eliminated the risk of

contamination from human placental tissue.[2] These factors led to imiglucerase gradually

replacing alglucerase as the standard of care for enzyme replacement therapy in Gaucher

disease.[4]
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[https://www.benchchem.com/product/b1177831#efficacy-of-imiglucerase-versus-
alglucerase-in-historical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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